N,N-Diisopropylmethylamine

Overview

Description

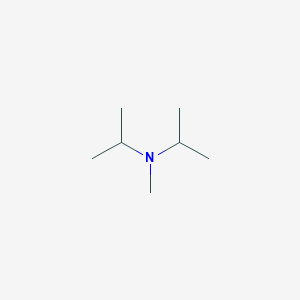

N,N-Diisopropylmethylamine: is an organic compound with the molecular formula C7H17N. It is a tertiary amine characterized by the presence of two isopropyl groups and one methyl group attached to the nitrogen atom. This compound is commonly used in organic synthesis due to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

N,N-Diisopropylmethylamine, also known as Hünig’s base, is a sterically hindered amine . It is a non-nucleophilic base . The primary targets of this compound are small protons, as the two isopropyl groups and one ethyl group shield the nitrogen atom, allowing it to interact only with small protons .

Mode of Action

The compound acts by accepting protons due to its basic nature . It is commonly employed for substitution reactions . It can also act as an activator for chiral iridium N, P ligand complexes, which can be utilized in the hydrogenation of α, β-unsaturated nitriles .

Biochemical Pathways

It is known to be used in organic chemistry as a base , suggesting that it may be involved in various biochemical reactions that require a base. For example, it can be used in the alkylation reactions of secondary amines to produce tertiary amines .

Pharmacokinetics

Given its chemical properties such as its density (0754 g/mL at 20 °C) and boiling point (114°C) , it can be inferred that these properties may influence its pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diisopropylmethylamine can be synthesized through the alkylation of diisopropylamine with methyl iodide or methyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide byproduct. The reaction can be represented as follows:

(CH3

Biological Activity

N,N-Diisopropylmethylamine (DIPMA) is a tertiary amine that has garnered attention in organic chemistry for its unique properties and applications. It is often used as a non-nucleophilic base in various synthetic reactions. This article explores the biological activity of DIPMA, including its chemical structure, toxicological effects, and applications in research.

Chemical Structure and Properties

DIPMA is structurally characterized by a nitrogen atom bonded to two isopropyl groups and one methyl group. This configuration imparts significant steric hindrance, which affects its reactivity and interactions with other compounds. The chemical formula for DIPMA is .

Key Properties:

- Molecular Weight: 113.23 g/mol

- Appearance: Colorless liquid

- Boiling Point: Approximately 130°C

- pKa Value: The pKa of the conjugate acid in dimethyl sulfoxide is around 9.0, indicating it is a weak base compared to other amines like triethylamine (pKa ~ 10.0) .

1. Role in Organic Synthesis

DIPMA is primarily utilized as a base in organic synthesis, particularly in:

- Amide Coupling Reactions: It facilitates the formation of amides from carboxylic acids and amines without competing as a nucleophile due to its steric hindrance .

- Electrochemical Reductions: Recent studies have shown that DIPMA can mediate the electrochemical reduction of azobenzenes to hydrazobenzenes, demonstrating its utility in redox reactions .

2. Toxicological Profile

While DIPMA serves important roles in laboratory settings, it also poses health risks:

- Acute Toxicity: Ingestion of DIPMA can be fatal, with studies indicating that doses as low as 150 grams may lead to severe outcomes . Symptoms of exposure include respiratory issues, headaches, dizziness, and gastrointestinal distress.

- Irritation Potential: The compound can cause burns upon contact with skin or mucous membranes and may induce asthma-like symptoms following inhalation .

3. Case Studies and Research Findings

Study on Cysteine Incorporation:

A study highlighted the use of DIPMA in solid-phase peptide synthesis, where it was employed to minimize racemization during cysteine incorporation. This demonstrates its role in enhancing the efficiency of peptide synthesis protocols .

Electrochemical Applications:

Research has documented the successful use of DIPMA in the hydrogenation of azobenzenes via electrochemical methods, achieving moderate to high yields at room temperature. This underscores its effectiveness as a mediator in complex organic transformations .

Comparative Analysis

The following table summarizes key differences between DIPMA and other common bases used in organic chemistry:

| Property | This compound | Triethylamine | Diisopropylamine |

|---|---|---|---|

| Steric Hindrance | High | Moderate | High |

| pKa Value | ~9.0 | ~10.0 | ~10.5 |

| Nucleophilicity | Poor | Moderate | Moderate |

| Common Uses | Amide coupling, electrochemistry | General base | Precursor for LDA |

Scientific Research Applications

Chemical Properties and Structure

DIPA has the molecular formula and features a nitrogen atom bonded to two isopropyl groups and one methyl group. Its structure contributes to its steric hindrance, making it a poor nucleophile but an effective base.

Proton Scavenger

DIPA serves as an effective proton scavenger in various organic reactions. Its ability to stabilize charge without participating in nucleophilic attacks makes it ideal for reactions where unwanted side reactions must be minimized.

Amide Coupling Reactions

DIPA is commonly utilized in amide coupling reactions, particularly when activating carboxylic acids. It facilitates the coupling of activated acids with amines without competing for nucleophilic sites, thus enhancing yield and selectivity.

| Reaction Type | Role of DIPA | Example Reaction |

|---|---|---|

| Amide Coupling | Non-nucleophilic base | Carboxylic acid + amine |

| Alkylation | Selective reagent | Secondary amine to tertiary amine |

| Transition Metal Catalysis | Base for cross-coupling reactions | Heck and Sonogashira reactions |

Alkylation Reactions

In alkylation processes, DIPA has shown efficacy in converting secondary amines to tertiary amines while minimizing the formation of quaternary ammonium salts, which can occur with other bases.

Transition Metal Catalyzed Reactions

DIPA is employed as a base in several transition metal-catalyzed cross-coupling reactions such as the Heck reaction and Sonogashira coupling. Its steric properties allow it to support these reactions effectively by stabilizing intermediates without interfering with the catalytic cycle.

Swern Oxidation

In Swern oxidation processes, DIPA can replace triethylamine as a hindered base, demonstrating versatility in facilitating oxidation reactions while maintaining high yields.

Electrochemical Reduction

A study highlighted the use of DIPA in the electrochemical reduction of azobenzenes, demonstrating its role in facilitating hydrogenation under cathodic conditions, which could have implications for synthetic methodologies in organic chemistry .

Multicomponent Synthesis

Research has shown that DIPA can be effectively utilized in multicomponent synthesis involving pyranopyrazole systems, showcasing its utility beyond traditional applications and into more complex synthetic strategies .

Comparative Analysis with Other Amines

While DIPA shares similarities with other hindered bases like triethylamine (TEA), it is often preferred due to its lower nucleophilicity and higher steric hindrance, which can lead to cleaner reaction profiles in certain contexts.

| Property | DIPA | Triethylamine (TEA) |

|---|---|---|

| Nucleophilicity | Low | Moderate |

| Steric Hindrance | High | Moderate |

| Common Applications | Amide coupling | General base |

Properties

IUPAC Name |

N-methyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-6(2)8(5)7(3)4/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRXMEYARGEVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338190 | |

| Record name | N,N-Diisopropylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10342-97-9 | |

| Record name | N-Methyl-N-(1-methylethyl)-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diisopropylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.